molecular formula C8H5N5O B1417644 [1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol CAS No. 1374509-39-3

[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol

Cat. No.: B1417644
CAS No.: 1374509-39-3
M. Wt: 187.16 g/mol
InChI Key: LVCSNZAZNGNQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol is a heterocyclic compound with a molecular formula of C8H5N5O and a molecular weight of 187.16 g/mol This compound is characterized by its unique tricyclic structure, which includes a triazole ring fused to a benzotriazine ring

Preparation Methods

The synthesis of [1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol typically involves the condensation of 1H-1,2,4-triazolo-5-diazonium salts with 1,3-cyclohexanedione, followed by cyclization and oxidative aromatization . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol has a wide range of scientific research applications:

Comparison with Similar Compounds

[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5O/c14-6-3-1-2-5-7(6)11-12-8-9-4-10-13(5)8/h1-4,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCSNZAZNGNQQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=NC3=NC=NN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol
Reactant of Route 2
[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol
Reactant of Route 3
[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol
Reactant of Route 4
[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol
Reactant of Route 5
[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol
Reactant of Route 6
[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.